KA2237 -

KA2237

Catalog Number: EVT-271535
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KA2237 is a potent and selective PI3K p110beta/delta inhibitor. KA2237 selectively inhibits the PI3K-beta and -delta isoforms and prevents their activation, which inhibits PI3K-beta/delta-mediated signal transduction pathways. This decreases proliferation and induces cell death in susceptible tumor cells. Unlike other isoforms of PI3K, PI3K-beta and -delta are overexpressed primarily in solid and hematological tumor cells and play crucial roles in tumor cell survival, and immunoregulation. The targeted inhibition of these PI3Ks allows this agent to potentially be more efficacious and less toxic than pan-PI3K inhibitors, which also affect normal, healthy cells.
Source and Classification

KA2237 is classified as an oral small molecule drug targeting the phosphoinositide 3-kinase pathway, specifically inhibiting the p110β and p110δ isoforms. It is developed by Karus Therapeutics, which focuses on innovative cancer therapies. The compound is currently undergoing clinical trials, with notable studies including Phase I trials assessing its safety and efficacy in patients with various types of lymphomas .

Synthesis Analysis

Methods and Technical Details

The synthesis of KA2237 involves several steps that focus on achieving high selectivity for the p110β and p110δ isoforms while minimizing off-target effects. Although specific synthetic routes are proprietary, the general approach includes:

  1. Chemical Precursor Selection: Identification of suitable precursors that can be modified to enhance potency and selectivity.
  2. Functional Group Modifications: Strategic introduction of functional groups that can interact favorably with the target kinases.
  3. Optimization: Iterative testing and modification to improve pharmacokinetic properties, such as solubility and metabolic stability.

The synthetic pathway aims to produce a compound with a favorable balance of efficacy and safety profiles, suitable for clinical development .

Molecular Structure Analysis

Structure and Data

KA2237 has a complex molecular structure characterized by a specific arrangement of atoms that confer its inhibitory properties. The molecular formula is C23H21ClN6O4S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms within its structure.

  • Key Structural Features:
    • A core scaffold that allows for interaction with the ATP-binding site of the target kinases.
    • Specific substituents that enhance binding affinity towards p110β and p110δ isoforms.

The structural analysis reveals insights into how modifications can affect binding efficacy and specificity .

Chemical Reactions Analysis

Reactions and Technical Details

KA2237 primarily acts through competitive inhibition of the p110β and p110δ isoforms within the phosphoinositide 3-kinase signaling pathway. The mechanism involves:

  1. Binding to Active Sites: KA2237 competes with ATP for binding at the active sites of the kinases.
  2. Inhibition of Phosphorylation: By inhibiting these kinases, KA2237 disrupts downstream signaling pathways critical for tumor growth and survival.

This inhibition leads to reduced activation of AKT (protein kinase B), which is crucial for cell proliferation and survival in various cancers .

Mechanism of Action

Process and Data

The mechanism by which KA2237 exerts its effects involves several key processes:

  1. Inhibition of Kinase Activity: By selectively inhibiting p110β and p110δ, KA2237 prevents the phosphorylation of downstream targets involved in cell cycle progression.
  2. Alteration of Tumor Microenvironment: The compound may also modulate immune responses within the tumor microenvironment, enhancing anti-tumor immunity.
  3. Impact on Lymphocyte Function: Given that p110δ is primarily expressed in lymphocytes, its inhibition can affect immune cell signaling, potentially leading to enhanced therapeutic responses in hematological malignancies.

Clinical data from trials indicate that KA2237 has shown promising results in inducing objective responses among patients with indolent and aggressive lymphomas .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KA2237 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 480.91 g/mol.
  • Solubility: Specific solubility data are not disclosed but are critical for formulation development.
  • Stability: Stability under physiological conditions is essential for ensuring therapeutic efficacy.

These properties are vital for determining formulation strategies for oral delivery .

Applications

Scientific Uses

KA2237 has significant potential applications in cancer therapy, particularly:

Ongoing clinical trials will further elucidate its effectiveness across various cancer types, including breast cancer, colorectal cancer, endometrial carcinoma, lung cancer, melanoma, and others .

Properties

Product Name

KA2237

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

KA2237; KA-2237; KA 2237;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.